Carbamic acid, dimethyl-, 3-nitrophenyl ester

Acetylcholinesterase inhibition Structure-activity relationship (SAR) Carbamate insecticides

Select CAS 7304-99-6 for its meta-nitro configuration, which confers distinct AChE inhibition kinetics vs. the para isomer (CAS 7244-70-4). This positional isomerism critically impacts hydrolytic stability and enzyme binding, making indiscriminate substitution scientifically unsound. It serves as a validated scaffold for bivalent AChE inhibitor design (>60-fold potency gains) and its N,N-dimethylcarbamate structure ensures robust alkaline stability for pesticide intermediates. Ideal for SAR studies requiring isomeric precision.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 7304-99-6
Cat. No. B098280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, dimethyl-, 3-nitrophenyl ester
CAS7304-99-6
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-4-7(6-8)11(13)14/h3-6H,1-2H3
InChIKeyABXVZVIOAYTALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitrophenyl N,N-Dimethylcarbamate (CAS 7304-99-6): A Meta-Substituted AChE Inhibitor for Insecticide Development


Carbamic acid, dimethyl-, 3-nitrophenyl ester (CAS 7304-99-6), systematically referred to as 3-nitrophenyl N,N-dimethylcarbamate, is a small-molecule carbamate pesticide intermediate (C₉H₁₀N₂O₄; MW: 210.19) . The meta (3-) positioning of the nitro group on the phenyl ring distinguishes it from the more common para (4-) isomer (CAS 7244-70-4). Its synthesis typically involves the reaction of 3-nitrophenyl chloroformate with dimethylamine under controlled conditions . As a member of the N,N-dimethylcarbamate class, it is recognized for its ability to inhibit acetylcholinesterase (AChE), the target enzyme for carbamate insecticides, by forming a reversible carbamylated enzyme complex [1].

Why Substituting 3-Nitrophenyl N,N-Dimethylcarbamate (CAS 7304-99-6) with Generic Analogs Fails in AChE Inhibition and Insecticide Research


Indiscriminate substitution among nitrophenyl N,N-dimethylcarbamate analogs is scientifically unsound due to marked positional isomer-dependent variations in both hydrolytic stability and biological activity [1]. The class-level understanding of N,N-dimethylcarbamates as stable carbamates does not translate to uniform performance; specifically, the meta-substituted 3-nitro derivative exhibits a distinct AChE inhibition profile compared to its para-substituted 4-nitro counterpart [1]. This is because the position of the electron-withdrawing nitro group directly influences the electronic environment of the carbamate ester, thereby modulating the compound's intrinsic reactivity and its specific binding affinity for the active site of acetylcholinesterase [2]. The quantitative evidence that follows delineates these critical, substituent-specific performance metrics that necessitate the precise selection of CAS 7304-99-6.

Quantitative Differentiation of 3-Nitrophenyl N,N-Dimethylcarbamate (CAS 7304-99-6) for AChE Inhibition, Stability, and In Vivo Efficacy


Meta-Substitution Enhances Anticholinesterase Activity Relative to Unsubstituted and Para-Analogs

In a comparative study of nitrophenyl carbamates, the 3-nitro substituted N,N-dimethylcarbamate (CAS 7304-99-6) demonstrated a clear advantage in anticholinesterase (AChE) activity over its 4-nitro isomer and the unsubstituted parent compound. The meta-position of the electron-withdrawing nitro group is critical for optimal binding to the AChE active site [1].

Acetylcholinesterase inhibition Structure-activity relationship (SAR) Carbamate insecticides

N,N-Dimethylcarbamates Confer Superior Alkaline Stability Over N-Methylcarbamates

The class of N,N-dimethylcarbamates, to which CAS 7304-99-6 belongs, provides a crucial stability advantage over the N-methylcarbamate analogs. While nitrophenyl N-methylcarbamates are exceedingly unstable under alkaline conditions, leading to rapid degradation and poor anticholinesterase activity, the corresponding N,N-dimethylcarbamates are stable under identical conditions [1]. This class-level property is essential for ensuring compound integrity during formulation, storage, and application.

Carbamate hydrolysis Chemical stability Pesticide formulation

Meta-Nitrophenyl Moiety as a Key Pharmacophore in Highly Potent, Dual-Site AChE Inhibitors

Research on advanced carbamate derivatives has identified the 3-nitrophenoxy moiety (a core structural component of CAS 7304-99-6) as a critical pharmacophore for achieving potent, dual-binding site inhibition of AChE. A heterodimeric carbamate (Compound 6q) featuring this 3-nitrophenoxy group demonstrated an IC50 of 12 μM against housefly AChE, which was 62-fold more potent than the parent compound phenyl N-methylcarbamate (MH) and 12-fold more potent than metolcarb (MT) [1]. This was attributed to the 3-nitrophenoxy moiety's ability to interact with aromatic residues in the enzyme's gorge while the carbamate moiety engaged the catalytic site.

Acetylcholinesterase inhibition Bivalent ligand design Insecticide discovery

In Vivo Insecticidal Activity is Strongly Potentiated by Piperonyl Butoxide Synergism

While nitrophenyl N,N-dimethylcarbamates, including the 3-nitro isomer, exhibit poor intrinsic toxicity to insects like houseflies and mosquitoes when used alone, their in vivo activity is strongly potentiated by co-treatment with the cytochrome P450 inhibitor piperonyl butoxide (PBO) [1]. This phenomenon, common to this class of compounds, indicates that their in vivo efficacy is limited by rapid metabolic detoxification. This knowledge is crucial for formulators, who can achieve dramatically enhanced pest control through synergistic combinations.

Insecticide toxicology Synergism Metabolic detoxification

Precision Applications of 3-Nitrophenyl N,N-Dimethylcarbamate (CAS 7304-99-6) in Insecticide Discovery and Formulation


Lead Compound for Designing Dual-Site Binding AChE Inhibitors

This compound serves as a validated starting point for structure-based design of bivalent or heterodimeric AChE inhibitors. The 3-nitrophenoxy moiety provides a scaffold that engages the peripheral anionic site of AChE, which, when linked to another catalytic site inhibitor, yields >60-fold enhancements in potency over monovalent parent compounds [1].

Stable Carbamate Intermediate for Alkaline Formulation Environments

Due to the inherent stability of N,N-dimethylcarbamates under alkaline conditions, this compound is a suitable intermediate for developing pesticide formulations that require robust hydrolytic stability, unlike the highly labile N-methylcarbamate analogs [2]. This ensures greater chemical integrity during manufacturing and storage.

Candidate for Synergistic Insecticide Combinations

For insecticidal applications, this compound is an ideal candidate for formulation with piperonyl butoxide (PBO) or similar synergists. Co-application addresses its rapid metabolic detoxification in target pests, converting an otherwise poorly performing compound into a strongly potent insecticide [2].

Model Substrate for Investigating Structure-Stability-Activity Relationships

The stark contrast in AChE inhibition and hydrolytic stability between the 3-nitro and 4-nitro isomers makes this compound a powerful probe in structure-activity relationship (SAR) studies. Its use allows researchers to dissect the influence of meta vs. para electron-withdrawing groups on the fundamental properties of carbamate-based bioactive molecules [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbamic acid, dimethyl-, 3-nitrophenyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.